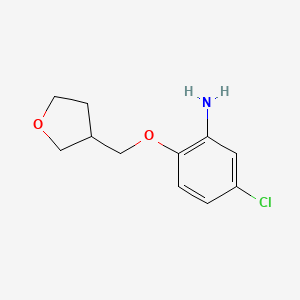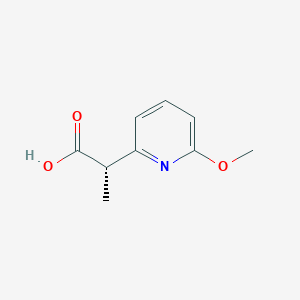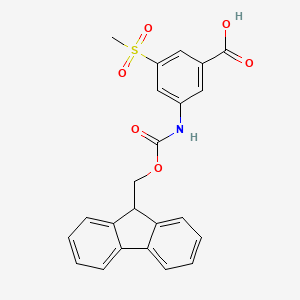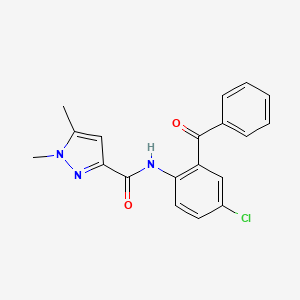
N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-chlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized in 2000 by a group of researchers at Bayer Pharmaceuticals.
Mecanismo De Acción
BAY 11-7082 works by inhibiting the activity of the IKK complex, which is responsible for activating NF-κB. It does this by covalently modifying a cysteine residue on the IKKβ subunit, which prevents it from phosphorylating the inhibitor of κB (IκB) protein. This leads to the accumulation of IκB and the inhibition of NF-κB activity.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, reduce the expression of adhesion molecules on endothelial cells, and inhibit the proliferation and survival of cancer cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BAY 11-7082 is its specificity for the IKK complex and NF-κB pathway, which makes it a useful tool for studying the role of these proteins in various biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments. Additionally, its covalent modification of IKKβ can make it difficult to reverse its effects once it has been added to cells or tissues.
Direcciones Futuras
There are many potential future directions for research on BAY 11-7082. One area of interest is its potential as a therapeutic agent for inflammatory and cancerous conditions. It has already shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Another area of interest is its potential as a tool for studying the role of NF-κB in various biological processes, including immune responses and cell survival. Finally, there is potential for the development of new derivatives of BAY 11-7082 that have improved specificity and lower toxicity, which could make it a more useful tool for research and a safer therapeutic agent.
Métodos De Síntesis
BAY 11-7082 can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-benzoyl-4-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,5-dimethyl-1H-pyrazole-3-carboxamide in the presence of a base such as triethylamine to give BAY 11-7082.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of immune responses and cell survival. NF-κB is known to be overactive in many inflammatory and cancerous conditions, and BAY 11-7082 has been shown to be effective in reducing inflammation and inhibiting the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-10-17(22-23(12)2)19(25)21-16-9-8-14(20)11-15(16)18(24)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJUCZURZRLZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906044.png)
![7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906047.png)
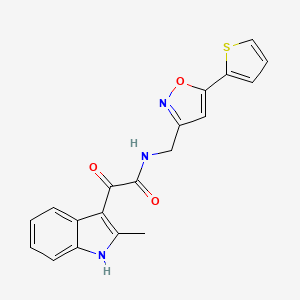
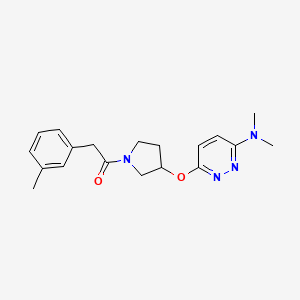
![2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2906052.png)
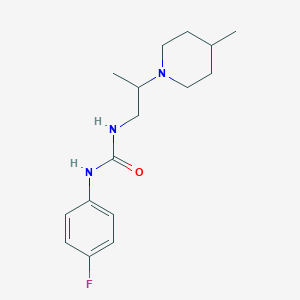
![N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-phenylurea](/img/structure/B2906056.png)
![Diethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2906058.png)
